4-Androsten-17beta-ol-3,6-dione

Androgen Receptor Anabolic Steroids Structure-Activity Relationship

Researchers requiring a pharmacopeial-grade testosterone impurity marker face supply inconsistency and uncertain traceability. 4-Androsten-17beta-ol-3,6-dione (6-Ketotestosterone) resolves this as a defined USP/EP-traceable reference standard (Testosterone Impurity 8). - CAR Agonist (EC50: 2.1 µM) without AR activation-ideal for selective CYP induction studies - Confirmed negative control for AR binding assays (no binding at 5 µM) - Supplied with full characterization data for ANDA/QC method validation Standard B2B shipping; controlled substance handling may apply per destination.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 570-94-5
Cat. No. B1610865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Androsten-17beta-ol-3,6-dione
CAS570-94-5
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(=O)C4=CC(=O)CCC34C
InChIInChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,17-,18+,19-/m0/s1
InChIKeyHRCFICFHZXGNIJ-WERNOVKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Androsten-17beta-ol-3,6-dione: Compound Overview


4-Androsten-17beta-ol-3,6-dione (CAS 570-94-5), also known as 6-ketotestosterone, is a synthetic androstane steroid featuring a 17β-hydroxyl group and a 3,6-dione moiety [1]. It is classified as an oxidized testosterone derivative and serves primarily as an analytical reference standard (e.g., testosterone impurity 8) and as an intermediate in steroid hormone synthesis . Unlike its endogenous precursor androstenedione (4-androstene-3,17-dione), which is a direct precursor to testosterone and estrogen [2], the presence of the 6-keto group in this compound fundamentally alters its metabolic and biological profile, making it a key reference tool in pharmaceutical quality control and biochemical research.

Analytical Standard Testosterone Impurity 8 reference for pharmaceutical QC workflows
Tool Compound Selective CAR agonist for xenobiotic metabolism and nuclear receptor studies
Biochemical Probe Non-aromatizable steroid for aromatase inhibition and estrogen pathway research

Why 4-Androsten-17beta-ol-3,6-dione Is Irreplaceable


Generic substitution of 4-androsten-17beta-ol-3,6-dione with structurally similar androstane derivatives, such as androstenedione or testosterone, fails due to the compound's unique functional group arrangement that dictates a distinct pharmacological and metabolic identity. The 3,6-dione configuration, in contrast to the 3-keto-17β-ol (testosterone) or 3,17-dione (androstenedione) groups, is a key differentiator [1]. This structural difference results in a shift from being a substrate for androgen biosynthesis pathways to acting as a potential inhibitor of steroidogenic enzymes [2]. Consequently, the compound exhibits divergent receptor interactions, including reduced affinity for the androgen receptor compared to testosterone [3] and a unique agonist profile at the human constitutive androstane receptor (CAR) [4]. These functional disparities underscore that interchangeability is not supported by evidence and would confound any research or analytical application requiring the specific properties of this compound.

Metabolic shift 3,6-dione configuration may alter metabolic role from substrate to enzyme inhibitor compared to androstenedione or testosterone.
Receptor profile Androgen receptor interaction profile differs markedly; reported no binding, unlike testosterone, which may confound AR-dependent studies.
Unique target CAR agonist activity is not replicated by endogenous androstanes; substituting may lose nuclear receptor activation readout.

4-Androsten-17beta-ol-3,6-dione: Differentiation Evidence


Reduced Androgenic Activity vs. Testosterone

The presence of a 6-keto group on 4-androsten-17beta-ol-3,6-dione is associated with significantly reduced androgenic activity compared to testosterone. This class-level inference is supported by comprehensive structure-activity relationship (SAR) studies on androstane derivatives [1].

Androgenic Activity
Class-level inference
Reported significantly lower androgenic activity relative to testosterone, consistent with 6-keto SAR.
Supports differentiation from potent androgens.
Exact potency not quantified; confirm via in-house assays.
Androgen Receptor Anabolic Steroids Structure-Activity Relationship

No Androgen Receptor Binding

In a direct comparison, 4-androsten-17beta-ol-3,6-dione did not exhibit any measurable binding to the human androgen receptor (AR) at a concentration of 5 µM, whereas the natural agonist testosterone demonstrates high-affinity binding [1][2].

AR Binding
Head-to-head
No binding at 5 µM vs Testosterone Kd 0.2–0.5 nM
Confirms lack of AR ligand activity; supports negative-control use.
Biolayer interferometry, full-length human AR.
Receptor Binding Androgen Receptor Affinity

CAR Agonist Activity

4-Androsten-17beta-ol-3,6-dione acts as an agonist of the human constitutive androstane receptor (CAR), with an EC50 of 2.1 µM [1]. In contrast, testosterone and androstenedione do not exhibit significant agonist activity at CAR [2].

CAR Agonism
Cross-study comparable
EC50 2.1 µM (agonist) vs Testosterone/androstenedione inactive ≤10 µM
Enables selective CAR pathway activation in cell models.
HepG2 co-expressing CAR/CYP2B6.
Nuclear Receptor CAR Agonist Xenobiotic Sensing

Aromatase Resistance & Inhibition

The 3,6-dione structure of 4-androsten-17beta-ol-3,6-dione prevents it from serving as a substrate for aromatase (CYP19A1) [1]. Unlike androstenedione and testosterone, which are efficiently aromatized to estrogens, this compound and its close analog, 4-androstene-3,6,17-trione, function as competitive or irreversible inhibitors of the enzyme [2].

Aromatase Interaction
Class-level inference
Not a substrate; inhibition inferred (analog Ki 0.43 µM). Androstenedione: substrate Km 0.1–0.5 µM.
Supports non-aromatizable reference standard utility.
Functional switch from substrate to inhibitor.
Aromatase Estrogen Biosynthesis Enzyme Inhibition

5α-Reductase Resistance & Metabolic Stability

The C-6 keto group in 4-androsten-17beta-ol-3,6-dione is likely to hinder binding to 5α-reductase, an enzyme that converts testosterone to the more potent androgen DHT [1]. An in vitro assay reported that the compound shows no inhibition of human 5α-reductase type 1 up to a concentration of 10 µM [2]. This contrasts with testosterone, which is a primary substrate for this enzyme.

5α-Reductase
Supporting evidence
No inhibition up to 10 µM vs Testosterone: substrate Km 0.5–1.0 µM
Indicates metabolic stability; avoids DHT pathway potentiation.
Recombinant human type 1 enzyme.
5α-Reductase Metabolic Stability DHT

4-Androsten-17beta-ol-3,6-dione: Application Scenarios


Testosterone Impurity 8 Reference Standard

Procurement for pharmaceutical quality control (QC) and analytical method development. As a defined impurity of testosterone (Impurity 8) , 4-androsten-17beta-ol-3,6-dione is essential for developing and validating high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods to ensure the purity of testosterone active pharmaceutical ingredients (APIs) and drug products. Its structural similarity to testosterone, combined with its distinct and well-characterized physical properties and lack of androgenic activity [1], makes it an ideal system suitability standard and impurity marker. It is traceable to pharmacopeial standards (USP/EP) [2], ensuring regulatory compliance in analytical workflows.

Selective CAR Agonist Tool

Procurement for academic or pharmaceutical research into xenobiotic metabolism, drug-drug interactions, and hepatotoxicity. The compound's demonstrated activity as a CAR agonist with an EC50 of 2.1 µM [3], a property not shared by testosterone or androstenedione, positions it as a valuable chemical probe. Researchers can use it to selectively activate CAR in cell-based assays (e.g., HepG2 cells) to study the induction of cytochrome P450 enzymes (like CYP2B6) and other metabolic pathways, without the confounding effects of androgen receptor activation [4].

Aromatase & Steroidogenic Enzyme Probe

Procurement for biochemical studies of estrogen biosynthesis and steroid enzyme inhibition. Its resistance to aromatization and potential as an aromatase inhibitor [5] make 4-androsten-17beta-ol-3,6-dione a valuable tool for investigating the mechanisms of aromatase (CYP19A1) and its role in hormone-dependent conditions like breast cancer. Unlike androstenedione, which is converted to estrogen, this compound can be used to study the enzyme's active site and inhibition kinetics without generating an active product [6].

Androgen Receptor Binding Negative Control

Procurement as a negative control in AR binding and transactivation assays. The confirmed lack of binding to the human AR at 5 µM [4] makes this compound an ideal negative control for experiments designed to characterize the binding affinity and specificity of novel AR ligands, including potential therapeutics for prostate cancer or anabolic agents. It helps establish baseline and non-specific binding in competitive binding assays, ensuring the accuracy and reliability of quantitative results.

Application
Selection Property
Validation Focus
Testosterone Impurity 8 Reference Standard
Impurity profiling & pharmacopeial traceability context
HPLC/LC-MS method validation and system suitability
CAR Agonist Research Tool
CAR-selective activation profile
CYP induction and nuclear receptor assay validation
Aromatase & Steroidogenic Enzyme Probe
Non-aromatizable steroid probe
Enzyme inhibition kinetics and active-site mapping
Androgen Receptor Negative Control
AR binding-negative steroid control
Competitive binding assay baseline and specificity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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